Heptanoic-d13 acid

Description

Significance of Stable Isotopes in Quantitative Biology and Systems Biology

Stable isotopes are non-radioactive variants of elements that possess a different number of neutrons, and thus a different mass, from their more common counterparts. physoc.org This mass difference allows them to be distinguished and measured by analytical techniques such as mass spectrometry. In quantitative biology and systems biology, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) serve as powerful tracers. By introducing molecules labeled with these isotopes into a biological system, researchers can track their metabolic fate, providing a dynamic view of physiological processes. physoc.orgki.se

This approach offers a significant advantage over static measurements of metabolite concentrations, as it allows for the determination of metabolic flux—the rate of turnover of molecules within a metabolic pathway. physoc.org Such dynamic information is crucial for understanding how metabolic networks are regulated and how they are perturbed in disease states. nih.gov The use of stable isotopes is considered a gold-standard method for studying the metabolism of lipids and lipoproteins in humans. bioscientifica.com

Overview of Deuterated Fatty Acids as Isotopic Tracers and Analytical Standards

Deuterated fatty acids, in which hydrogen atoms are replaced by deuterium, are instrumental in the field of lipidomics. As isotopic tracers, they enable the investigation of fatty acid absorption, transport, and utilization in various tissues. nih.govscilit.com These labeled compounds can be used to measure rates of fatty acid oxidation, their incorporation into complex lipids such as triglycerides and phospholipids (B1166683), and their role in cellular signaling. nih.gov

Furthermore, deuterated fatty acids are widely used as internal standards in mass spectrometry-based analyses. isotope.com Because they are chemically identical to their endogenous, non-deuterated counterparts, they behave similarly during sample preparation and analysis. However, their distinct mass allows for their precise quantification. By adding a known amount of a deuterated fatty acid to a biological sample, scientists can accurately determine the concentration of the corresponding natural fatty acid, a critical step for obtaining reliable and reproducible data in lipid research.

Contextualizing Heptanoic-d13 Acid within the Landscape of Stable Isotope-Labeled Compounds

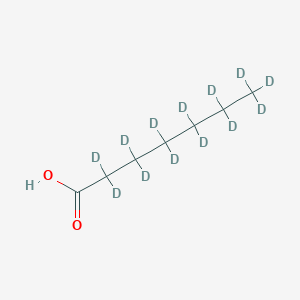

This compound is a deuterated form of heptanoic acid, a seven-carbon saturated fatty acid. isotope.comdrugbank.com In this labeled variant, all 13 hydrogen atoms on the carbon chain have been substituted with deuterium atoms. This extensive labeling results in a significant mass difference compared to the unlabeled molecule, making it an excellent internal standard for mass spectrometry.

While heptanoic acid is not one of the most common fatty acids in the human body, it is used in the preparation of esters for the fragrance industry and as an additive in some products. nih.gov The availability of this compound is particularly valuable for researchers studying the metabolism and pharmacokinetics of heptanoic acid and related compounds. Its primary applications are in the fields of lipidomics and metabolism research. isotope.com

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C7HD13O2 |

| Molecular Weight | Approximately 143.27 g/mol |

| Isotopic Purity | Typically ≥98% |

| Synonyms | Oenanthic acid-d13, Enanthic acid-d13 |

| Unlabeled CAS Number | 111-14-8 |

The use of this compound and other stable isotope-labeled compounds continues to be a cornerstone of modern biomedical research, enabling precise and dynamic measurements that are essential for advancing our understanding of lipid metabolism in health and disease.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecadeuterioheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3,2D2,3D2,4D2,5D2,6D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWFXJYAOYHMED-UTBWLCBWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130348-93-5 | |

| Record name | 130348-93-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis, Isotopic Enrichment, and Quality Control for Research Applications

Methodologies for Deuterium (B1214612) Incorporation into Fatty Acid Chains

The synthesis of Heptanoic-d13 acid involves the substitution of all thirteen hydrogen atoms with deuterium. Several general strategies for the deuteration of fatty acids can be employed to achieve this.

One common approach is catalytic hydrogen-deuterium (H/D) exchange . This method involves exposing the unlabeled heptanoic acid to a source of deuterium, typically deuterium oxide (D₂O), in the presence of a metal catalyst such as platinum on carbon (Pt/C) under hydrothermal conditions. europa.eu This process facilitates the exchange of hydrogen atoms for deuterium atoms along the fatty acid chain. To achieve a high degree of deuteration, this process may need to be repeated multiple times with fresh catalyst and D₂O. europa.eu

Another strategy is de novo synthesis , where the entire molecule is built from smaller, already deuterated precursors. For instance, a malonic ester synthesis could be adapted using deuterated starting materials. This method offers precise control over the location of the deuterium atoms.

More recent advancements include late-stage C(sp³)–H deuteration of carboxylic acids . chemrxiv.org These methods utilize transition metal catalysts to selectively activate and replace C-H bonds with C-D bonds in the final stages of a synthetic sequence. This can be a more efficient approach for complex molecules. While the specifics for heptanoic acid are not detailed in the provided results, these general principles of organic synthesis are applicable.

The selection of the synthetic route depends on factors such as the desired isotopic enrichment, cost-effectiveness, and the scale of the production.

Isotopic Purity and Deuterium Atom Percent Enrichment for this compound

The utility of this compound in research is directly tied to its isotopic purity and the percentage of deuterium enrichment. Isotopic purity refers to the proportion of the compound that contains the desired number of deuterium atoms. The deuterium atom percent enrichment specifies the percentage of a specific atom position that is occupied by a deuterium atom.

For this compound, commercially available research-grade material typically boasts a high level of isotopic enrichment. The data from various suppliers consistently indicates a deuterium atom percent enrichment of 98-99 atom % D . This high enrichment level is crucial for minimizing interference from the unlabeled analog in sensitive analytical applications.

| Parameter | Typical Value |

|---|---|

| Isotopic Purity | >98% |

| Deuterium Atom % Enrichment | 98-99% |

Analytical Validation of this compound for Research Grade Purity

To ensure that this compound is suitable for research applications, its chemical and isotopic purity must be rigorously validated. This is typically achieved through a combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for analyzing fatty acids and their deuterated analogs. nih.govlipidmaps.orgnih.govlipidmaps.org For this compound, GC separates it from other potential impurities, while MS provides information on its mass-to-charge ratio, confirming the incorporation of thirteen deuterium atoms. The mass spectrum will show a distinct molecular ion peak corresponding to the fully deuterated molecule. GC-MS is also used to determine the chemical purity of the compound, often cited as 99% (CP) by suppliers. The use of an internal standard is a common practice for accurate quantification. nih.govnih.govlipidmaps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for the characterization of deuterated compounds. nih.govsigmaaldrich.comhuji.ac.ilnih.gov ¹H NMR (Proton NMR) can be used to confirm the absence of protons at the labeled positions, providing a measure of the degree of deuteration. sigmaaldrich.comnih.gov ²H NMR (Deuterium NMR) directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment within the molecule. sigmaaldrich.comhuji.ac.ilnih.gov This technique is particularly useful for verifying the isotopic enrichment and ensuring that the deuterium atoms are in the correct positions. sigmaaldrich.comhuji.ac.il

| Analytical Technique | Purpose | Key Findings |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Chemical Purity and Isotopic Verification | Confirms molecular weight shift due to deuteration and establishes chemical purity (typically ≥99%). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Isotopic Enrichment and Structural Confirmation | Verifies the positions of deuterium atoms and quantifies the atom percent enrichment. |

Storage and Handling Protocols for Maintaining Isotopic and Chemical Integrity

The long-term stability of this compound is crucial for its use in research. Proper storage and handling are essential to prevent degradation and maintain its isotopic and chemical integrity.

Storage: Like its unlabeled counterpart, this compound is a saturated fatty acid and should be stored in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to keep the compound at -20°C . It should be stored in a tightly sealed glass container to prevent contamination and absorption of moisture. To further protect against degradation, especially from oxidation, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen.

Handling: When handling this compound, it is important to use appropriate personal protective equipment, such as gloves and safety glasses. To maintain purity, all transfers should be conducted using clean glass or stainless steel implements. Contact with plastics should be minimized, as plasticizers and other contaminants can leach into the compound. Before opening, the container should be allowed to warm to room temperature to prevent condensation of moisture inside the vial.

By adhering to these synthesis, validation, and storage protocols, researchers can be confident in the quality and reliability of this compound for their scientific investigations.

Analytical Applications of Heptanoic D13 Acid in Mass Spectrometry

Role of Heptanoic-d13 Acid as a Stable Isotope Internal Standard in Quantitative Assays

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls. wuxiapptec.com The purpose of the IS is to correct for the variability and potential loss of the analyte during sample preparation and analysis. wuxiapptec.com Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the "gold standard" because they co-elute with the analyte and experience similar ionization effects in the mass spectrometer's source. wuxiapptec.comnih.gov By measuring the ratio of the analyte's signal to the IS's signal, analysts can achieve highly accurate and precise quantification, effectively normalizing fluctuations from sample preparation, chromatography, and mass spectrometric detection. wuxiapptec.com

Gas chromatography-mass spectrometry is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like short-chain fatty acids (SCFAs). mdpi.comnih.gov In many GC-MS methods for fatty acid analysis, a derivatization step is employed to increase the volatility and thermal stability of the analytes. lipidmaps.orgresearchgate.net However, derivatization-free methods have also been developed. nih.gov

This compound is used as an internal standard in these assays to account for variations during sample extraction and derivatization. nih.govlipidmaps.org For instance, in a typical workflow, the deuterated standard is added to the biological sample (e.g., plasma, feces, tissue) at the beginning of the preparation process. nih.govlipidmaps.org After extraction and any necessary derivatization, the sample is injected into the GC-MS. The instrument separates the compounds chromatographically before detecting them by mass. By monitoring specific ions for both the unlabeled heptanoic acid and the this compound, their respective peak areas can be determined and a ratio calculated for precise quantification. nih.gov

Table 1: Example GC-MS Parameters for Short-Chain Fatty Acid Analysis Using a Deuterated Internal Standard

This interactive table outlines typical instrument settings for a GC-MS analysis of SCFAs.

| Parameter | Setting |

| Injection Mode | Splitless |

| Injector Temperature | 200 °C |

| Carrier Gas | Helium |

| Initial Column Temp | 55 °C (hold 1 min) |

| Temperature Ramp 1 | to 105 °C at 8 °C/min |

| Temperature Ramp 2 | to 190 °C at 30 °C/min |

| Ion Source Temp | 250 °C |

| Detection Mode | Selected Ion Monitoring (SIM) |

Data adapted from a derivatization-free GC-MS method for SCFA quantification. nih.gov

Liquid chromatography-mass spectrometry has become a preferred platform for metabolomics studies. nih.gov However, the analysis of SCFAs like heptanoic acid by LC-MS is challenging due to their poor retention on conventional reversed-phase columns and low ionization efficiency. nih.govchemrxiv.org To overcome these issues, chemical derivatization is often employed to improve the chromatographic and mass spectrometric properties of the SCFAs. mdpi.comchemrxiv.org

In these LC-MS methods, this compound is the ideal internal standard. The stable isotope dilution (SID) strategy enables the absolute quantification of the target analyte. chemrxiv.orgchemrxiv.org Because the deuterated standard has nearly identical chromatographic behavior and ionization response to the native compound, it accurately corrects for variations in derivatization efficiency, extraction recovery, and matrix-induced signal fluctuations during analysis. wuxiapptec.com

UPLC-MS/MS offers significant advantages over traditional LC-MS and GC-MS, including shorter analysis times and improved chromatographic resolution. mdpi.com When applied to the analysis of SCFAs, UPLC-MS/MS methods coupled with stable isotope dilution using standards like this compound provide high sensitivity and specificity. mdpi.comchemrxiv.org

A quantitative strategy, often referred to as SQUAD (SCFA Quantification Using Aniline Derivatization), uses an aniline-based derivatization to make SCFAs compatible with reverse-phase UPLC-MS/MS analysis. chemrxiv.org In this approach, this compound would be added to samples before derivatization. The analysis by tandem mass spectrometry (MS/MS) involves selecting the derivatized parent ion of both the analyte and the internal standard and then fragmenting them to produce specific daughter ions for quantification. This highly selective detection method, combined with the precision afforded by the deuterated internal standard, allows for the absolute quantification of heptanoic acid in complex biological samples like gut microbiome cultures or cecal contents. nih.govchemrxiv.org

Standardization and Calibration Procedures Utilizing this compound

Accurate quantification in mass spectrometry relies on the creation of a calibration curve. When using a stable isotope-labeled internal standard like this compound, this process involves preparing a series of calibration standards with known concentrations of the unlabeled analyte (heptanoic acid) and a constant, known concentration of this compound. lipidmaps.orgnih.gov

Each standard is analyzed by GC-MS or LC-MS/MS, and the instrument response (peak area) for both the analyte and the internal standard is measured. A response ratio (Analyte Peak Area / Internal Standard Peak Area) is calculated for each calibration point. A calibration curve is then constructed by plotting this response ratio against the concentration of the analyte. lipidmaps.org This curve is typically linear over a specific concentration range. To determine the concentration of heptanoic acid in an unknown sample, the same fixed amount of this compound is added, the sample is analyzed, and its response ratio is calculated. The unknown concentration is then interpolated from the linear regression of the calibration curve. nih.gov

Table 2: Illustrative Data for a Calibration Curve Using this compound as an Internal Standard

This table shows example data used to generate a standard curve for quantifying heptanoic acid.

| Heptanoic Acid Conc. (μM) | This compound Conc. (μM) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

| 1 | 25 | 20,500 | 505,000 | 0.041 |

| 5 | 25 | 101,000 | 501,000 | 0.202 |

| 10 | 25 | 203,000 | 508,000 | 0.399 |

| 25 | 25 | 510,000 | 504,000 | 1.012 |

| 50 | 25 | 1,005,000 | 499,000 | 2.014 |

| 100 | 25 | 2,020,000 | 503,000 | 4.016 |

This table contains hypothetical data for illustrative purposes, based on the principles of stable isotope dilution mass spectrometry. lipidmaps.orgnih.gov

Mitigation of Matrix Effects in Mass Spectrometric Quantification through Deuterated Internal Standards

The matrix effect is a major challenge in quantitative LC-MS/MS analysis, referring to the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins). wuxiapptec.comnih.gov This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate and imprecise results. nih.gov

The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard. nih.govnih.gov this compound is nearly identical to native heptanoic acid in terms of its chemical properties, including polarity and pKa. wuxiapptec.com Consequently, it co-elutes from the chromatography column and behaves almost identically in the ion source of the mass spectrometer. researchgate.net Any signal suppression or enhancement that affects the analyte will also affect the deuterated internal standard to the same degree. wuxiapptec.comnih.gov By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is effectively cancelled out. This normalization ensures that the final calculated concentration is accurate, even in complex biological matrices where significant matrix effects are present. nih.govnih.gov

Heptanoic D13 Acid in Metabolic Research and Isotopic Tracing Studies

Application in Metabolomics Studies of Fatty Acid Pathways

Stable isotopes are instrumental in studying lipid metabolism, including the synthesis and disposition of various lipid molecules. eurisotop.com Heptanoic-d13 acid's primary application in metabolomics is to investigate the intricate pathways of fatty acid metabolism. By introducing this labeled compound, researchers can track its incorporation and transformation within cells and organisms.

Profiling and Quantification of Short-Chain Fatty Acids

Short-chain fatty acids (SCFAs) are key metabolites, primarily produced by gut microbiota, that play significant roles in host metabolism and immune responses. nih.govmdpi.com Accurate quantification of SCFAs in biological samples is essential for understanding their physiological functions. nih.gov this compound can be used as an internal standard in mass spectrometry-based methods for the precise and reliable quantification of SCFAs like acetate (B1210297), propionate, and butyrate (B1204436) in various biological matrices such as plasma, tissues, and feces. nih.govpurdue.edu

The use of an isotopically labeled internal standard like this compound helps to correct for variations in sample preparation and instrument response, leading to more accurate measurements. This is particularly important in complex biological samples where matrix effects can interfere with quantification. purdue.edu

| Short-Chain Fatty Acid | Chemical Formula | Primary Origin | Key Metabolic Roles |

|---|---|---|---|

| Acetate (C2) | C2H4O2 | Microbial fermentation of dietary fiber | Energy source for peripheral tissues, substrate for lipogenesis. nih.govnih.gov |

| Propionate (C3) | C3H6O2 | Microbial fermentation of dietary fiber | Substrate for gluconeogenesis in the liver, role in regulating lipid metabolism. nih.govnih.gov |

| Butyrate (C4) | C4H8O2 | Microbial fermentation of dietary fiber | Primary energy source for colonocytes, histone deacetylase inhibitor. nih.gov |

Differentiation of Exogenous and Endogenous Fatty Acid Pools

A significant challenge in metabolic research is distinguishing between fatty acids that are newly synthesized by the organism (endogenous) and those that are derived from external sources like diet (exogenous). nih.gov this compound, when administered as a tracer, allows researchers to track the fate of exogenous fatty acids and differentiate their metabolic pathways from those of endogenous fatty acids. nih.gov This is crucial for understanding how dietary fats influence cellular lipid composition and metabolism. nih.govmdpi.com

Studies have shown that proliferating cells can increase their uptake of exogenous fatty acids, which are then preferentially used for synthesizing complex membrane lipids. nih.gov By tracing the incorporation of this compound into various lipid species, researchers can quantify the relative contributions of exogenous and endogenous fatty acid pools to membrane synthesis and energy production.

Utility in Lipidomics Research

Lipidomics, the large-scale study of lipids, benefits greatly from the use of stable isotope-labeled compounds. nih.gov this compound is a valuable tool in this field for tracing the dynamic processes of lipid metabolism. frontiersin.org

Tracing Lipid Metabolism and Turnover

Isotopically labeled fatty acids like this compound are used to study the synthesis, transport, and breakdown of lipids in vivo. eurisotop.comscilit.com By following the labeled heptanoyl group, researchers can elucidate the kinetics of lipid turnover, providing insights into how different physiological and pathological states affect lipid dynamics. nih.gov This approach has been used to investigate various aspects of lipid metabolism, including the synthesis of triglycerides and phospholipids (B1166683). eurisotop.com

Investigation of Specific Lipid Classes and Their Biosynthesis

The biosynthesis of lipids is a complex process involving numerous enzymatic steps. ulisboa.ptlibretexts.orgnih.gov this compound can be used to trace the incorporation of fatty acids into specific lipid classes, such as glycerolipids, glycerophospholipids, and sphingolipids. libretexts.org This allows for the detailed investigation of the biosynthetic pathways of these lipids and how they are regulated. embopress.orgmdpi.com

For instance, by analyzing the distribution of the d13-label in different lipid molecules over time, researchers can map the flow of carbon through various lipid synthesis and modification pathways.

| Lipid Class | Key Functions | Biosynthetic Precursors |

|---|---|---|

| Glycerolipids (e.g., Triglycerides) | Energy storage. eurisotop.com | Fatty acyl-CoAs, Glycerol-3-phosphate. libretexts.org |

| Glycerophospholipids (e.g., Phosphatidylcholine) | Structural components of cell membranes, signaling. eurisotop.com | Fatty acyl-CoAs, Glycerol-3-phosphate, Head groups. libretexts.org |

| Sphingolipids (e.g., Ceramides) | Structural components of membranes, cell signaling. libretexts.org | Serine, Palmitoyl-CoA. libretexts.org |

Contribution to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. medchemexpress.com 13C-MFA, which utilizes 13C-labeled substrates, is a common approach to determine the flux through various metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. nih.govmdpi.com

While glucose and glutamine are the most common tracers in 13C-MFA, labeled fatty acids like this compound can provide valuable information about fatty acid oxidation and its contribution to the central carbon metabolism. nih.govresearchgate.netnih.gov By measuring the isotopic enrichment of downstream metabolites, such as TCA cycle intermediates, researchers can calculate the flux of carbon from the labeled fatty acid into these pathways. frontiersin.orgnih.gov This information is crucial for understanding the interplay between different energy sources and for constructing comprehensive metabolic models of cellular metabolism. nih.gov

Quantification of Fluxes through Central Carbon Metabolism

The use of deuterated fatty acids like this compound allows for the detailed quantification of metabolic fluxes into and through central carbon metabolism, primarily the tricarboxylic acid (TCA) cycle. When introduced into a biological system, this compound is metabolized through beta-oxidation, a process that sequentially breaks down the fatty acid chain into two-carbon units of acetyl-CoA.

The resulting deuterated acetyl-CoA enters the mitochondrial TCA cycle by condensing with oxaloacetate to form citrate (B86180). nih.gov As this labeled citrate is processed through the cycle, the deuterium (B1214612) atoms are incorporated into various TCA cycle intermediates, such as α-ketoglutarate, succinate, malate, and fumarate. nih.gov The extent of deuterium enrichment in these intermediates is directly proportional to the contribution of the fatty acid to the TCA cycle's activity. isotope.com By measuring this enrichment, researchers can calculate the rate at which the fatty acid is being oxidized for energy. nih.gov

Isotope tracers are essential for monitoring metabolic pathway activity, or flux. isotope.com For instance, citrate is a particularly informative molecule as it reflects both the two-carbon acetyl-CoA units and the four-carbon units of the TCA cycle. isotope.com Analyzing the mass isotopomer distribution in citrate and other downstream metabolites can reveal the relative contributions of different fuel sources to the cell's energy production. isotope.com

Table 1: Representative Isotopic Enrichment in TCA Cycle Intermediates Following Administration of a Deuterated Fatty Acid Tracer in a Cellular Model

| Metabolite | Isotopic Enrichment (%) (Control) | Isotopic Enrichment (%) (Treated) | Fold Change |

|---|---|---|---|

| Citrate | 5.2 ± 0.6 | 8.9 ± 0.9 | 1.71 |

| α-Ketoglutarate | 4.8 ± 0.5 | 8.1 ± 0.8 | 1.69 |

| Succinate | 4.5 ± 0.4 | 7.5 ± 0.7 | 1.67 |

| Malate | 4.6 ± 0.5 | 7.7 ± 0.8 | 1.67 |

This table presents hypothetical data illustrating how the percentage of deuterium enrichment in key TCA cycle metabolites might change under different experimental conditions, reflecting an increased flux from fatty acid oxidation.

Elucidation of Fatty Acid Synthesis and Degradation Pathways

This compound is a powerful tracer for studying the dynamics of both fatty acid synthesis (anabolism) and degradation (catabolism). The primary pathway for fatty acid degradation is beta-oxidation, and tracing studies can quantify the rate of this process by measuring the appearance of deuterated downstream products. nih.gov

Conversely, the tracer can also be used to investigate fatty acid synthesis pathways, such as elongation. In this process, the seven-carbon chain of heptanoic acid can be extended by adding two-carbon units. If this compound is used as a substrate, any resulting longer-chain fatty acids would also contain the deuterium label, allowing researchers to measure the rate of elongation. An analytical method has been developed to identify labeled fatty acids from C14 to C24 chain length which are formed by metabolic processes like desaturation, elongation, or shortening of the labeled fatty acids fed. nih.gov

Stable isotope tracing enables the determination of the metabolic fate of labeled precursors, providing a dynamic view of synthesis, transport, interconversion, and degradation. mdpi.com This methodology has been in use since the 1930s, when early experiments with deuterium labeling showed that dietary fatty acids were not immediately oxidized but were first stored in and later released from fat tissue. mdpi.combioscientifica.com

Methodological Considerations for Deuterium-Based Metabolic Flux Analysis

While powerful, the use of deuterium-based tracers like this compound in metabolic flux analysis requires several methodological considerations.

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This can sometimes cause reactions that involve breaking this bond to proceed at a slightly slower rate. This phenomenon, known as the kinetic isotope effect, must be considered when interpreting flux data, as it could potentially underestimate true metabolic rates. researchgate.net

Isotope Exchange and Loss: Deuterium atoms on a fatty acid tracer can be lost during certain metabolic reactions, such as desaturation (the introduction of double bonds). mdpi.com Additionally, deuterium exchange can occur in protic solutions (e.g., during sample storage or within the aqueous environment of the cell), which can decrease the degree of labeling. mdpi.com These potential losses must be accounted for in the experimental design and data analysis to ensure accurate flux calculations.

Low Natural Abundance: A significant advantage of deuterium is its very low natural abundance (approximately 0.012% to 0.015%). nih.govscholaris.ca This results in a minimal background signal, making it easier to detect the administered deuterium-enriched substrate and its metabolic products with high sensitivity. nih.gov

Despite some limitations, the use of deuterium-labeled fatty acids is considered a valid method for measuring dietary fat oxidation. metsol.com

In Vitro and In Vivo Metabolic Tracing Methodologies (Excluding Human Trial Data)

Application in Cellular Models and Tissue Systems

This compound and other deuterated fatty acids are frequently used in in vitro and ex vivo models to study metabolism under highly controlled conditions. These models include cultured cells (e.g., hepatocytes, adipocytes, cancer cells) and isolated, perfused organs or tissues (e.g., liver, heart, muscle). nih.gov

In a typical cell culture experiment, the standard growth medium is supplemented with the deuterated fatty acid. After a specific incubation period, the cells are harvested, and metabolites are extracted for analysis. nih.gov This approach allows researchers to precisely determine the metabolic fate of the fatty acid within the cell—for example, measuring its incorporation into complex lipids like triglycerides and phospholipids or its oxidation via the TCA cycle. nih.govnih.gov Studies using cultured hamster hepatocytes, for instance, have detailed how different fatty acids are taken up, incorporated into cellular lipids, and oxidized at different rates. nih.govresearchgate.net Using a deuterated tracer in such a system provides quantitative flux data that is not obtainable by simply measuring metabolite concentrations.

These methods can also be applied in vivo in animal models, where an infusion of the labeled nutrient is followed by the analysis of tissue specimens. isotope.com

Table 2: Example Data from a Cell Culture Tracing Experiment with a Deuterated Fatty Acid

| Cellular Fraction | Parameter Measured | Value (nmol/mg protein) |

|---|---|---|

| Intracellular Lipids | Labeled Triglyceride | 15.4 |

| Labeled Phospholipid | 8.2 | |

| Mitochondrial | Labeled Acetyl-CoA | 2.1 |

| Secreted Media | Labeled Ketone Bodies | 5.7 |

This table shows representative data from an in vitro experiment where cells were incubated with a deuterated fatty acid. The data quantifies the distribution of the deuterium label into various metabolic pools.

Integration with Advanced Analytical Platforms for Isotopic Enrichment Measurement

To measure the incorporation of deuterium from tracers like this compound into metabolites, researchers rely on advanced analytical platforms, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Combined Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for metabolic tracing. nih.gov GC separates the complex mixture of metabolites extracted from a sample, and the MS then measures the mass-to-charge ratio of each compound. escholarship.org The incorporation of deuterium increases the mass of a molecule; for this compound, the mass would be significantly higher than its unlabeled counterpart. By analyzing the mass isotopomer distributions, scientists can precisely quantify the level of isotopic enrichment in precursor molecules and their metabolic products. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium (²H) NMR spectroscopy is another powerful, non-invasive method for tracking deuterated compounds. nih.govumn.edu This technique directly detects the deuterium signal, allowing for the identification of metabolites that have incorporated the label. scholaris.ca The development of Deuterium Metabolic Imaging (DMI) has enabled researchers to observe the metabolic fate of deuterated substrates in three dimensions, providing spatial information about biochemical processes in living tissue. nih.gov DMI has been successfully used to track the metabolism of deuterated substrates like glucose and acetate through pathways such as the TCA cycle in animal models. nih.govumn.edumeduniwien.ac.at

These analytical tools, when combined with stable isotope tracers, provide unparalleled insight into the complex and dynamic nature of cellular metabolism. isotope.com

Advanced Research Methodologies and Data Analysis in Stable Isotope Studies

Isotopic Pattern Analysis for De Novo Synthesis Determination

The precise placement of deuterium (B1214612) atoms in Heptanoic-d13 acid allows researchers to elucidate the pathways involved in the de novo synthesis of fatty acids or their incorporation into larger biomolecules. By analyzing the distribution of deuterium within newly synthesized molecules, scientists can infer the metabolic routes taken. For instance, if this compound is used as a precursor, the resulting metabolites will carry a specific deuterium signature corresponding to how the heptanoic acid backbone was incorporated or modified.

Research employing deuterated fatty acids often involves analyzing the mass isotopomer distribution (MID) in metabolites. For this compound, the complete deuteration means that any molecule formed by incorporating the entire seven-carbon chain will exhibit a mass increase of 13 atomic mass units (amu) compared to its unlabeled counterpart. Variations in this pattern, such as partial incorporation or specific enzymatic modifications that might cleave or rearrange parts of the molecule, can reveal details about the synthesis process. For example, if a pathway cleaves off a specific deuterated segment, the resulting smaller molecule will carry a reduced deuterium label, indicating the site of cleavage. This analytical approach is crucial for understanding fatty acid biosynthesis, elongation, and desaturation pathways, as well as how exogenous fatty acids are metabolized and integrated into cellular structures sigmaaldrich.comisotope.com.

Illustrative Data Table: Expected Mass Shifts in Metabolites Derived from this compound

This table demonstrates the expected mass shifts for molecules that incorporate the full this compound backbone.

| Metabolite Type | Unlabeled Heptanoic Acid (C7H14O2) | This compound (C7D13O2) | Mass Shift (amu) | Expected Observation in MS |

| Free Heptanoic Acid | 130.10 | 143.18 | +13 | M+13 peak observed |

| Heptanoyl-CoA | 780.5 | 793.5 | +13 | M+13 peak observed |

| Palmitoleoyl-CoA (incorporating 7 carbons) | ~1070 | ~1083 | +13 | M+13 peak observed |

| Triglycerides (with one heptanoyl chain) | ~880 | ~893 | +13 | M+13 peak observed |

Note: Molecular weights are approximate and depend on the specific isotopic composition and other attached groups. The primary observation is the consistent +13 amu shift when the entire deuterated molecule is incorporated.

Computational Modeling for Flux Estimation from Isotopic Data

Computational modeling plays a pivotal role in quantifying metabolic fluxes based on stable isotope labeling data. Techniques such as Metabolic Flux Analysis (MFA) and isotopically structured kinetic modeling utilize the patterns of label incorporation and distribution to estimate the rates of biochemical reactions within a network. When this compound is introduced into a biological system, its conversion into various downstream metabolites generates a unique isotopic signature.

These models integrate experimental mass spectrometry data with known biochemical pathways. By simulating the flow of labeled atoms through the network, computational tools can determine which pathways are active, their relative contributions (fluxes), and the rates at which substrates are consumed and products are generated. For example, models can track how the deuterium label from this compound moves through the beta-oxidation pathway, the citric acid cycle, and subsequent anaplerotic or cataplerotic reactions. The accuracy of these models relies on precise isotopic measurements and a comprehensive understanding of the metabolic network. Research has shown that such modeling can reveal how cellular metabolism adapts under different conditions, such as nutrient availability or disease states, by quantifying changes in flux through pathways involving fatty acid metabolism isotope.comchemrxiv.orgresearchgate.net.

Illustrative Data Table: Hypothetical Flux Estimation from this compound Labeling

This table illustrates how flux values might be derived from isotopic tracing experiments using this compound. The values represent relative flux rates through different pathways.

| Pathway / Reaction | Unlabeled Flux (%) | Heptanoic-d13 Flux (%) | Total Flux (%) | Notes |

| Beta-oxidation (first cycle) | 0 | 100 | 100 | Direct conversion of tracer |

| Citric Acid Cycle Entry | 0 | 85 | 85 | Acetyl-CoA derived from beta-oxidation |

| Fatty Acid Synthesis (elongation) | 0 | 15 | 15 | Incorporation into longer chains |

| Ketogenesis | 0 | 30 | 30 | Acetyl-CoA conversion in liver |

| Esterification (e.g., Triglycerides) | 0 | 55 | 55 | Incorporation into storage lipids |

Note: These are hypothetical values to illustrate the concept of flux estimation. Actual flux values would be determined through complex modeling of mass isotopomer distributions.

Interplay with Other Stable Isotope Tracers (e.g., 13C, 15N) in Multi-Isotope Labeling Strategies

To gain a more comprehensive understanding of complex metabolic networks, researchers often employ multi-isotope labeling strategies, combining deuterium (²H) with other stable isotopes such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) chemrxiv.orgcymitquimica.comvulcanchem.comnih.gov. This compound can be used in conjunction with ¹³C-labeled glucose or amino acids, or ¹⁵N-labeled nitrogen sources, to simultaneously trace multiple metabolic inputs and pathways.

This approach allows for the disentanglement of metabolic fates when different substrates are being processed concurrently. For instance, by simultaneously feeding this compound and ¹³C-labeled glucose, researchers can differentiate between metabolites derived from fatty acid oxidation and those originating from glucose metabolism. The distinct mass shifts (e.g., +13 amu for deuterium, +1 amu per ¹³C atom) provide orthogonal information, enabling the construction of more detailed metabolic models and the quantification of substrate channeling and cross-talk between pathways. Such integrated strategies are powerful for studying cellular bioenergetics, nutrient partitioning, and the regulation of metabolic homeostasis in various physiological and pathological states nih.gov.

Bioinformatic Tools for Processing and Interpreting Deuterium Labeling Data

The analysis of data generated from stable isotope labeling experiments, particularly those involving deuterium, requires sophisticated bioinformatic tools. Mass spectrometry generates large datasets containing information on the mass-to-charge ratio (m/z) and intensity of various isotopologues. Interpreting this data involves several steps, including:

Data Preprocessing: Raw mass spectrometry data needs to be processed to remove noise, calibrate the instrument, and identify peaks.

Isotopologue Identification and Quantification: Specialized software is used to identify all possible isotopologues of a given metabolite, including those incorporating deuterium. This involves calculating the expected masses for labeled and unlabeled forms and matching them to the observed peaks. Tools can accurately quantify the relative abundance of each isotopologue.

Database Searching and Metabolite Identification: Identified mass spectral features are compared against spectral libraries or databases to confirm metabolite identities.

Statistical Analysis: Methods are applied to assess the significance of label incorporation patterns and quantify differences between experimental conditions.

Pathway Mapping and Visualization: Bioinformatics platforms can map the identified metabolites and their isotopic labeling onto known metabolic pathways, facilitating visualization and interpretation of flux data.

Software packages designed for metabolomics and stable isotope tracing, such as XCMS, MetaboAnalyst, and various custom scripts, are essential for handling the complexity of deuterium labeling data. These tools enable researchers to efficiently process raw data, extract meaningful isotopic patterns, and derive biological insights from complex experiments cymitquimica.com.

Compound List

this compound

Heptanoic acid

Heptanal-d14

Heptanal

Heptanoyl-CoA

Palmitoleoyl-CoA

Triglycerides

[¹³C6]anthranilate

[¹³C8, ¹⁵N1]indole

[²H4]IAA

[¹⁵N1]IAA

[¹³C6]IAA

[¹³C8, ¹⁵N1]IAA

Glucose (¹³C-labeled)

Amino acids (¹⁵N-labeled)

Emerging Research Frontiers and Methodological Innovations

Development of Multiplexed Assays Incorporating Deuterated Standards

Deuterated standards, such as Heptanoic-d13 acid, are foundational to the development of sophisticated multiplexed analytical assays. These assays are engineered to simultaneously quantify multiple analytes, necessitating internal standards that can accurately compensate for variations encountered during sample preparation, ionization, and detection across different compounds. Deuterated fatty acids exhibit chemical properties closely mirroring their non-deuterated counterparts, ensuring comparable behavior throughout analytical workflows. Their distinct mass-to-charge ratio, conferred by the deuterium (B1214612) atoms, enables clear differentiation from endogenous analytes when analyzed by mass spectrometry sigmaaldrich.comtdx.cat.

Early investigations utilized deuterated fatty acids, including palmitic acid d-31 (C16:0-d31) and arachidonic acid d-8 (C20:4-d8), to achieve simultaneous two-color imaging of lipid distribution within cellular environments nih.gov. While initial deuterium labeling strategies presented limitations in flexibility for expanded multiplexing, advancements in spectral unmixing algorithms and meticulous selection of labeling patterns have facilitated higher-order multiplexing, such as quadruplex imaging nih.gov. These techniques harness the unique vibrational frequencies of carbon-deuterium (C-D) bonds, which resonate in spectral regions typically devoid of endogenous biological signals, thereby enabling specific detection and quantification biologists.com. The principle of employing deuterated standards in multiplexed assays relies on their co-elution and similar ionization characteristics to target analytes, a strategy vital for mitigating matrix effects and compensating for inherent variability in complex sample matrices and analytical processes tdx.cat. For instance, this compound can function as an internal standard for quantifying heptanoic acid and related fatty acids within a panel of analytes, thereby enhancing the accuracy and reproducibility of multiplexed assays sigmaaldrich.comscribd.com. Furthermore, patent literature highlights the integration of deuterated fatty acids into derivatization-based sample multiplexing methodologies for comprehensive lipid analysis, underscoring their utility in advanced analytical techniques google.com.

Table 1: Examples of Multiplexed Assays Utilizing Deuterated Fatty Acids

| Assay Type | Deuterated Standard Example | Target Analytes | Multiplexing Level | Key Technique | Research Focus |

|---|---|---|---|---|---|

| Lipid Imaging | Palmitic acid d-31, Arachidonic acid d-8 | Saturated and unsaturated fatty acids | Two-color imaging | Raman Spectroscopy, Spectral Unmixing | Lipid distribution in cells nih.gov |

| Lipidomics | This compound | Heptanoic acid and related fatty acids | Multi-analyte quantification | LC-MS/MS | Accurate quantification of fatty acid profiles sigmaaldrich.comscribd.com |

Advancements in Mass Spectrometry Instrumentation for Enhanced Detection and Quantification of Deuterated Analytes

The precise detection and quantification of deuterated analytes, including this compound, are fundamentally reliant on significant advancements in mass spectrometry (MS) instrumentation. MS techniques, particularly when coupled with liquid chromatography (LC-MS/MS), are indispensable for the sensitive and selective analysis of these isotopically labeled compounds sigmaaldrich.comtdx.cat.

Contemporary MS instrumentation has undergone substantial evolution to address the challenges associated with analyzing complex biological samples containing low-abundance deuterated species. Triple quadrupole mass spectrometers continue to be widely employed for their robust quantitative capabilities, especially in Selected Reaction Monitoring (SRM) mode, offering high selectivity and sensitivity through precise precursor and product ion selection sigmaaldrich.comtdx.cat. Concurrently, the pursuit of enhanced accuracy, higher resolution, and accelerated acquisition rates has driven the development and adoption of hybrid MS systems. These include quadrupole time-of-flight (QTOF) and linear ion trap Orbitrap (LTQ-Orbitrap) analyzers, which provide high-resolution mass measurements, thereby improving the precision of mass determination and increasing confidence in analyte identification tdx.cat.

Moreover, enhancements in ion optics, detector sensitivity, and data processing software have collectively improved the capacity to detect and quantify deuterated analytes. Techniques such as ion mobility spectrometry coupled with mass spectrometry (IMS-MS) introduce an additional separation dimension, potentially resolving isotopologues that might otherwise co-elute nih.gov. The inherent mass shift between deuterated standards and their endogenous counterparts is leveraged by MS to achieve superior selectivity and accuracy, effectively compensating for matrix effects and variations in sample preparation—common hurdles in quantitative analysis sigmaaldrich.comtdx.cat. Continuous refinement of LC-MS/MS systems, encompassing improvements in chromatographic separation and ionization sources, further empowers researchers to attain the sensitivity and precision essential for reliable quantification of deuterated analytes across diverse biological matrices sigmaaldrich.com.

Table 2: Mass Spectrometry Advancements for Deuterated Analyte Quantification

| MS Instrumentation Type | Key Features for Deuterated Analyte Analysis | Advantages | Relevant Applications |

|---|---|---|---|

| Triple Quadrupole (QqQ) | SRM/MRM mode, high sensitivity | Robust quantification, high selectivity | Targeted quantification of known deuterated standards |

| Hybrid Quadrupole Time-of-Flight (QTOF) | High resolution, accurate mass measurement | Improved identification confidence, deconvolution of complex spectra | Discovery-based analysis, identification of novel labeled metabolites |

| Linear Ion Trap Orbitrap (LTQ-Orbitrap) | High resolution, fast scanning, high sensitivity | Comprehensive profiling, accurate mass determination | In-depth metabolomic studies, quantitative proteomics |

Future Directions in Applying Deuterated Fatty Acids for Understanding Complex Biological Systems (Non-Clinical)

Deuterated fatty acids, including this compound, are increasingly recognized for their pivotal role in elucidating complex biological systems outside of clinical contexts, particularly within environmental science, biotechnology, and fundamental biological research. Their function as metabolic tracers and probes facilitates the detailed investigation of metabolic pathways, nutrient flow, and cellular dynamics with minimal perturbation .

In cellular biology and lipidomics, deuterated fatty acids are instrumental in studying lipid metabolism dynamics, encompassing synthesis rates, turnover, and flux within cells and organisms biologists.comrsc.org. For example, researchers employ deuterated fatty acids to track the incorporation of specific fatty acids into lipid droplets (LDs) and to quantify lipid biosynthesis and mobilization rates in live cells and organisms biologists.comrsc.org. The distinct Raman signature of the C-D bond (approximately 2110 cm⁻¹) provides a unique spectral tag detectable via Coherent Raman Scattering (CRS) microscopy, enabling the study of lipid phase transitions and redistributions within organelles without the need for exogenous fluorescent labels biologists.comnih.gov. This capability is crucial for understanding how lipid composition influences cellular functions and responses to environmental stimuli.

Beyond cellular studies, deuterated fatty acids are finding utility in environmental microbiology. Stable isotope tracing with deuterated compounds can be employed to ascertain microbial mineralization rates of labeled materials, such as microplastics, thereby offering insights into biodegradation pathways and the environmental fate of pollutants acs.org. In biotechnology, these tracers aid in elucidating metabolic engineering strategies by monitoring the flow of carbon through engineered metabolic pathways in microorganisms, optimizing the production of valuable compounds mdpi.com. Furthermore, in plant science, isotopic tracing can reveal how plants metabolize fatty acids, which is critical for understanding seed oil production and plant physiology biorxiv.org.

The future trajectory for applying deuterated fatty acids in non-clinical biological systems involves their integration with advanced imaging techniques and computational analysis. This includes the development of more sophisticated multiplexed assays for the simultaneous tracking of multiple metabolic pathways, the application of machine learning for spectral unmixing and data interpretation, and the utilization of these tracers to investigate complex microbial consortia or plant-microbe interactions nih.govacs.orgacs.org. The capacity for non-invasive labeling and tracking of molecules within living systems positions deuterated fatty acids as indispensable tools for unraveling the intricate mechanisms governing biological processes.

Table 3: Non-Clinical Applications of Deuterated Fatty Acids as Metabolic Tracers

| Application Area | Deuterated Standard Example | Biological System Studied | Key Techniques Used | Insights Gained | References |

|---|---|---|---|---|---|

| Cellular Biology/Lipidomics | Palmitic acid-D31, Oleic acid-D34 | Mammalian cells, C. elegans | Coherent Raman Scattering (CRS) Microscopy, Mass Spectrometry | Lipid uptake, storage, mobilization rates; lipid phase transitions | nih.govbiologists.comrsc.org |

| Environmental Microbiology | Glucose-d12, Perdeuterated polylactic acid (dPLA) | Microbial communities | Raman Microspectroscopy, Stable Isotope Tracing | Biodegradation pathways, mineralization rates of pollutants | acs.org |

| Biotechnology | Various deuterated fatty acids | Microorganisms (e.g., bacteria) | Mass Spectrometry, Metabolic Flux Analysis | Elucidating metabolic engineering strategies, compound production pathways | mdpi.com |

Compound List:

this compound

Palmitic acid d-31 (C16:0-d31)

Arachidonic acid d-8 (C20:4-d8)

Deuterated glucose

Deuterium oxide (D₂O)

Palmitic acid

Arachidonic acid

Stearate

Oleate

γ-linolenic acid (GLA)

17-octadecynoic acid (ODYA)

Glucose-d₇

Cholesterol

Deuterated cholesterol

Heptanoic acid

Palmitic acid-D31

Oleic acid-D34

Heptadecanoic acid-D33

Deoxycholic acid-d4

Lithocholic acid-d4

Cholic acid-d4

Glyco-lithocholic acid-d4

1-a-heptadecanoyl-lysophosphatidylcholine (C17:0-LPC)

1-a-dilauroyl phosphatidylcholine (C24:0-PC)

¹³C-labeled polyethylene (B3416737) (¹³C-PE)

Glucose-d₁₂

Perdeuterated polylactic acid (dPLA)

Heptanoic--d5 Acid

Heptanoic--d7 Acid

HEPTANOIC-2,2-D2 ACID

3-AMINO-HEPTANOIC ACID

Q & A

Q. What are the established synthetic routes for preparing Heptanoic-d13 acid, and how do reaction conditions influence isotopic purity?

this compound is synthesized via deuterium incorporation at specific positions. Common methods include:

- Acid-catalyzed H/D exchange : Requires prolonged exposure to D₂O and catalysts (e.g., Pt or Pd), but may lead to incomplete deuteration at terminal positions .

- Grignard alkylation : Uses deuterated reagents (e.g., CD₃MgX) to ensure full deuteration of the methyl group and alkyl chain. This method achieves higher isotopic purity (>99 atom% D) but demands anhydrous conditions . Key Considerations : Monitor reaction time and temperature to minimize side reactions. Validate isotopic purity using NMR (¹H/²H) and mass spectrometry (MS) .

| Synthetic Method | Isotopic Purity (Atom% D) | Key Challenges |

|---|---|---|

| H/D Exchange | 90-95% | Incomplete terminal deuteration |

| Grignard Alkylation | >99% | Sensitivity to moisture |

Q. How should researchers assess and validate the isotopic purity of this compound in experimental workflows?

Isotopic purity is critical for tracer studies. Recommended methodologies:

- NMR Spectroscopy : Quantify residual proton signals at δ 0.8–1.5 ppm (methyl and methylene groups). A pure d13 compound should show no ¹H signals .

- High-Resolution MS : Confirm molecular ion peaks at m/z 143.26 (C₇D₁₃COOH) and rule out impurities like partially deuterated analogs .

- Infrared (IR) Spectroscopy : Absence of C-H stretching (~2900 cm⁻¹) confirms full deuteration . Note : Cross-validate results across techniques to address discrepancies (e.g., NMR may underestimate impurities due to relaxation effects) .

Q. What are the best practices for handling and storing this compound to maintain isotopic integrity?

- Storage : Keep in sealed, inert containers (glass under argon) at –20°C to prevent H/D exchange with atmospheric moisture .

- Handling : Use deuterated solvents (e.g., D₂O, CDCl₃) in experiments to avoid proton contamination.

- Safety : Classified as hazardous (toxic/corrosive); use fume hoods and PPE during manipulation .

Advanced Research Questions

Q. How can this compound be utilized in kinetic isotope effect (KIE) studies to probe enzymatic mechanisms in fatty acid metabolism?

this compound serves as a tracer to study β-oxidation pathways and enzyme selectivity:

- Experimental Design : Incubate with liver microsomes/isolated enzymes, and monitor deuterium retention in metabolites via LC-MS.

- Data Interpretation : A KIE >1 indicates rate-limiting C-H bond cleavage (e.g., acyl-CoA dehydrogenase activity). Compare with non-deuterated controls . Challenge : Correct for natural abundance of ²H in MS data using background subtraction algorithms .

Q. How do contradictions in metabolic incorporation rates of this compound arise across studies, and how can they be resolved?

Discrepancies may stem from:

- Tracer Concentration : High concentrations saturate enzymes, masking isotope effects.

- Cell-Type Variability : Hepatocytes vs. adipocytes show differing β-oxidation efficiencies . Resolution :

- Standardize experimental conditions (pH, temperature, cofactors).

- Use time-course studies to distinguish between kinetic and equilibrium effects .

| Study | Incorporation Rate (%) | Proposed Cause of Variation |

|---|---|---|

| A | 62 ± 5 | Use of non-fasting subjects |

| B | 45 ± 7 | Lower enzyme activity in cell line |

Q. What analytical strategies are recommended for distinguishing this compound from endogenous heptanoate in complex biological matrices?

- Chromatography : Use reverse-phase HPLC with a C18 column and deuterated mobile phase modifiers to enhance separation .

- Mass Spectrometry : Employ multiple reaction monitoring (MRM) for m/z 143.26 → 85.1 (this compound) vs. m/z 130.18 → 60.1 (endogenous heptanoate) .

- Data Validation : Spike samples with ¹³C-labeled internal standards to correct for matrix effects .

Q. How can researchers design robust negative controls when using this compound in tracer studies?

- Isotopomer Controls : Include non-deuterated heptanoate to assess background signal.

- Scrambling Controls : Use deuterated analogs (e.g., Heptanoic-d5 acid) to test for nonspecific deuterium redistribution .

- Ethical Compliance : Adhere to institutional guidelines for radioactive/disposal protocols due to compound toxicity .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing time-resolved isotopic enrichment data from this compound experiments?

- Non-linear Regression : Fit data to exponential decay models (e.g., ) to calculate turnover rates.

- Error Propagation : Account for MS instrument variability (typically ±0.1–0.5% for ²H measurements) .

- Software Tools : Use platforms like Skyline or XCMS for high-throughput metabolomics data processing .

Q. How should researchers address discrepancies between computational predictions and experimental results in deuterium tracer studies?

- Re-evaluate Assumptions : Confirm that simulation parameters (e.g., pH, compartmentalization) match experimental conditions.

- Sensitivity Analysis : Identify variables (e.g., enzyme Vmax) with the greatest impact on model outcomes .

Ethical and Reporting Standards

Q. What ethical considerations are unique to studies using deuterated compounds like this compound?

- Waste Disposal : Classify as hazardous chemical waste; avoid release into water systems due to potential ecological impacts .

- Data Transparency : Report isotopic purity, synthetic routes, and storage conditions to ensure reproducibility .

Key Contradictions and Resolutions in Literature

- CAS Number Variability : this compound is listed under CAS 130348-93-5 () and 156779-04-3 (). Researchers must verify supplier documentation to confirm identity .

- Isotopic Purity Claims : Discrepancies arise between NMR and MS results due to technique-specific detection limits. Cross-validation is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.